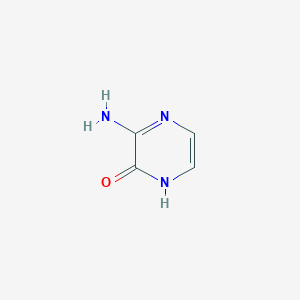

3-Aminopyrazin-2-ol

説明

特性

IUPAC Name |

3-amino-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLHRXQKORXSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312867 | |

| Record name | 3-aminopyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43029-19-2 | |

| Record name | 43029-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-aminopyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminopyrazin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Aminopyrazin-2-ol. Due to the limited direct literature on this specific compound, this guide presents a proposed synthetic pathway based on established chemical transformations of structurally related molecules. The characterization data presented are predicted values based on analogous compounds and spectroscopic principles. It is important to note that 3-Aminopyrazin-2-ol may exist in equilibrium with its tautomeric form, 3-aminopyrazin-2(1H)-one.

Proposed Synthesis of 3-Aminopyrazin-2-ol

A plausible synthetic route to 3-Aminopyrazin-2-ol begins with the commercially available 3-aminopyrazine-2-carboxylic acid. The proposed multi-step synthesis involves the esterification of the carboxylic acid, followed by reduction of the ester to the corresponding alcohol.

Experimental Protocol:

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid to Methyl 3-aminopyrazine-2-carboxylate

This procedure is adapted from the literature for the synthesis of related derivatives.[1]

-

Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10-15 mL per gram of acid).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and evaporate the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-aminopyrazine-2-carboxylate.

Step 2: Reduction of Methyl 3-aminopyrazine-2-carboxylate to 3-Aminopyrazin-2-ol

This is a standard procedure for the reduction of an ester to a primary alcohol.

-

Dissolve methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in the same anhydrous solvent.

-

After the addition, stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

-

Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Aminopyrazin-2-ol.

-

Purify the product by column chromatography or recrystallization.

Physicochemical Properties

The following table summarizes the expected physical and chemical properties of 3-Aminopyrazin-2-ol.

| Property | Predicted Value |

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Decomposition expected at elevated temperatures |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO), sparingly soluble in water. |

| Tautomerism | Exists in equilibrium with 3-aminopyrazin-2(1H)-one. |

Spectroscopic Characterization

The following tables outline the expected spectroscopic data for 3-Aminopyrazin-2-ol based on the analysis of similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | d | 1H | Pyrazine ring proton |

| ~7.2-7.4 | d | 1H | Pyrazine ring proton |

| ~5.5-6.0 | br s | 2H | -NH₂ protons |

| ~4.5-4.7 | s | 2H | -CH₂OH protons |

| ~4.0-4.5 | t | 1H | -CH₂OH proton |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C-NH₂ |

| ~140-145 | C-OH (or C=O in tautomer) |

| ~130-135 | Pyrazine ring carbon |

| ~125-130 | Pyrazine ring carbon |

| ~60-65 | -CH₂OH |

Solvent: DMSO-d₆

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3000-2850 | Medium | C-H stretching |

| ~1620 | Strong | C=N stretching (ring) |

| ~1580 | Strong | N-H bending |

| ~1050 | Strong | C-O stretching |

Mass Spectrometry

| m/z | Interpretation |

| 111 | [M]⁺ (Molecular ion) |

| 94 | [M - NH₃]⁺ |

| 82 | [M - CHO]⁺ |

Diagrams

Proposed Synthesis Pathway

Caption: Proposed synthesis of 3-Aminopyrazin-2-ol.

Characterization Workflow

Caption: Workflow for the characterization of 3-Aminopyrazin-2-ol.

Tautomeric Equilibrium

References

An In-depth Technical Guide to 3-Aminopyrazine-2-carboxylic Acid: Chemical Properties, Structure, and Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the core chemical properties, structural features, and biological relevance of 3-Aminopyrazine-2-carboxylic acid. This compound serves as a crucial scaffold in medicinal chemistry, with its derivatives showing significant potential in targeting key biological pathways. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Chemical Properties and Structure

3-Aminopyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with both an amino and a carboxylic acid group. These functional groups are key to its chemical reactivity and its utility as a building block in the synthesis of more complex molecules.

Physicochemical Properties

The key physicochemical properties of 3-Aminopyrazine-2-carboxylic acid are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | 3-Aminopyrazine-2-carboxylic acid | |

| CAS Number | 5424-01-1 | |

| Molecular Formula | C₅H₅N₃O₂ | |

| Molecular Weight | 139.11 g/mol | |

| Appearance | White to Amber powder/crystalline solid | |

| Melting Point | 205-210 °C (decomposes) | |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | |

| pKa | 3.65 ± 0.10 (Predicted) | N/A |

Structural Information

The structural identifiers for 3-Aminopyrazine-2-carboxylic acid are provided below, facilitating its unambiguous identification in chemical databases and software.

| Identifier | String | Reference |

| SMILES | Nc1nccnc1C(O)=O | |

| InChI | InChI=1S/C5H5N3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H2,6,8)(H,9,10) | |

| InChIKey | ZAGZIOYVEIDDJA-UHFFFAOYSA-N |

The molecule is virtually planar, and its crystal structure reveals an extensive network of intra- and intermolecular hydrogen bonds. This hydrogen bonding network significantly influences its physical properties, such as its relatively high melting point and its solubility profile.

Experimental Protocols

This section details the experimental procedures for the synthesis and analysis of 3-Aminopyrazine-2-carboxylic acid and its derivatives.

Synthesis of 3-Aminopyrazine-2-carboxylic Acid via Hydrolysis of Lumazine

A common route for the synthesis of 3-Aminopyrazine-2-carboxylic acid involves the alkaline hydrolysis of lumazine.

Experimental Workflow: Synthesis of 3-Aminopyrazine-2-carboxylic Acid

Spectroscopic Analysis of 3-Aminopyrazin-2-ol: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic data (NMR, IR, MS) of 3-Aminopyrazin-2-ol. Following a comprehensive search of scientific literature and chemical databases, it has been determined that experimental spectroscopic data for 3-Aminopyrazin-2-ol is not publicly available. The compound likely exists in its more stable tautomeric form, 3-amino-2(1H)-pyrazinone. However, spectroscopic characterization for this tautomer is also not readily found in the public domain.

To provide a valuable resource for researchers in this area, this document presents a detailed guide to the hypothetical spectroscopic analysis of 3-Aminopyrazin-2-ol. This is achieved by using the closely related and well-characterized compound, 3-Aminopyrazine-2-carboxylic acid , as a proxy. The data and protocols presented herein are based on established methodologies and published data for analogous compounds, offering a robust framework for the analysis of 3-Aminopyrazin-2-ol should it be synthesized and characterized in the future.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental tools in the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atomic nuclei. Infrared (IR) spectroscopy identifies the functional groups present in a molecule. Mass Spectrometry (MS) determines the molecular weight and elemental composition. Together, these techniques provide a comprehensive structural fingerprint of a compound.

Hypothetical Spectroscopic Data for 3-Aminopyrazin-2-ol

The following tables summarize the expected spectroscopic data for 3-Aminopyrazin-2-ol, extrapolated from data available for 3-Aminopyrazine-2-carboxylic acid and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Aminopyrazin-2-ol

| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | ||

| Chemical Shift (ppm) | Description | Chemical Shift (ppm) | Description |

| ~ 8.0 - 8.2 | (d, 1H, Pyrazine H) | ~ 160.0 | C=O (keto tautomer) |

| ~ 7.8 - 8.0 | (d, 1H, Pyrazine H) | ~ 155.0 | C-NH₂ |

| ~ 6.5 - 7.5 | (br s, 2H, -NH₂) | ~ 130.0 | Pyrazine CH |

| ~ 10.0 - 11.0 | (br s, 1H, -OH) | ~ 125.0 | Pyrazine CH |

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The broad signals for -NH₂ and -OH protons are due to hydrogen bonding and exchange.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for 3-Aminopyrazin-2-ol

| Wavenumber (cm⁻¹) | Functional Group | Intensity |

| 3400 - 3200 | N-H stretch (amine) | Strong, broad |

| 3300 - 2500 | O-H stretch (hydroxyl) | Strong, very broad |

| ~ 1660 | C=O stretch (keto tautomer) | Strong |

| ~ 1620 | N-H bend (amine) | Medium |

| ~ 1580, 1480 | C=C and C=N stretch (aromatic ring) | Medium-Strong |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 3-Aminopyrazin-2-ol

| Technique | m/z Value | Interpretation |

| Electrospray Ionization (ESI) | ~ 112.048 | [M+H]⁺ (Molecular Ion + Proton) |

| High-Resolution MS (HRMS) | Calculated for C₄H₆N₃O⁺ | Provides exact mass for elemental composition determination |

Experimental Protocols

The following are detailed, standardized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the powdered sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. For high-resolution data, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For HRMS, calibrate the instrument prior to analysis to ensure high mass accuracy.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like 3-Aminopyrazin-2-ol.

Conclusion

While direct experimental spectroscopic data for 3-Aminopyrazin-2-ol is currently unavailable in the public domain, this guide provides a comprehensive framework for its potential characterization. The predicted data, based on the closely related 3-Aminopyrazine-2-carboxylic acid, and the detailed experimental protocols offer a solid starting point for researchers aiming to synthesize and analyze this compound. The provided workflow diagram further clarifies the logical progression from synthesis to structural elucidation. This document is intended to be a valuable resource for scientists and professionals in the field of drug development and chemical research.

The Biological Activity of 3-Aminopyrazin-2-ol and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry. While direct biological data on 3-Aminopyrazin-2-ol is limited, likely due to its existence in tautomeric forms such as 3-amino-pyrazin-2(1H)-one, its derivatives, particularly those derived from 3-aminopyrazine-2-carboxylic acid and 3-aminopyrazine-2-carboxamide, have demonstrated a wide range of potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this class of compounds, with a focus on their antimicrobial and anticancer properties.

Tautomerism of 3-Aminopyrazin-2-ol

3-Aminopyrazin-2-ol can exist in equilibrium with its tautomeric form, 3-amino-pyrazin-2(1H)-one. This keto-enol tautomerism is a common phenomenon in heterocyclic compounds. The keto form is often more stable, which may explain the prevalence of its derivatives in the scientific literature over the "ol" form.

Caption: Tautomeric equilibrium of 3-Aminopyrazin-2-ol.

Synthesis of 3-Aminopyrazine Derivatives

The synthesis of biologically active 3-aminopyrazine derivatives often starts from 3-aminopyrazine-2-carboxylic acid. This precursor can be converted to its methyl ester, which then undergoes amidation to yield various N-substituted 3-aminopyrazine-2-carboxamides.

Caption: General synthesis workflow for 3-aminopyrazine-2-carboxamide derivatives.

Antimicrobial Activity

Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as antimicrobial agents, particularly against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.

Quantitative Data for Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 17 | Mycobacterium tuberculosis H37Rv | 12.5 | [1][2] |

| P10 | Candida albicans | 3.125 | [3] |

| P4 | Candida albicans | 3.125 | [3] |

| P6, P7, P9, P10 | Pseudomonas aeruginosa | 25 | [3] |

| P3, P4, P7, P9 | Escherichia coli | 50 | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 3-aminopyrazine derivatives.

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

A significant area of research for 3-aminopyrazine derivatives is their potential as anticancer agents, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers.

Quantitative Data for Anticancer Activity

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| 18i | NCI-H520 | 26.69 | [4] |

| 18i | SNU-16 | 1.88 | [4] |

| 18i | KMS-11 | 3.02 | [4] |

| 18i | SW-780 | 2.34 | [4] |

| 18i | MDA-MB-453 | 12.58 | [4] |

| 19f | HDAC1 | 0.13 | [5] |

| 19f | HDAC2 | 0.28 | [5] |

| 19f | HDAC3 | 0.31 | [5] |

| 29b | HDAC1 | 0.07 | [5] |

| 29b | HDAC2 | 0.26 | [5] |

| 29b | HDAC3 | 6.1 | [5] |

Mechanism of Action: FGFR Inhibition

Certain 3-aminopyrazine-2-carboxamide derivatives act as potent inhibitors of FGFR kinases. They bind to the ATP-binding site of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[4]

Caption: Inhibition of the FGFR signaling pathway by 3-aminopyrazine derivatives.

Experimental Protocol: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Caption: Workflow for the MTT cytotoxicity assay.

Experimental Protocol: FGFR Kinase Inhibition Assay

This protocol describes a method to measure the inhibition of FGFR kinase activity.

-

Reaction Setup: In a 384-well plate, add the test compound, the FGFR enzyme, and a substrate/ATP mixture in a suitable kinase buffer.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: Add a reagent that detects the amount of ADP produced during the kinase reaction. This is often a luminescence-based assay where the signal is proportional to the amount of ADP.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The inhibitory activity of the compound is determined by the reduction in the luminescent signal compared to a control without the inhibitor. The IC50 value can then be calculated.[6]

Caption: Workflow for an FGFR kinase inhibition assay.

Conclusion

While 3-Aminopyrazin-2-ol itself is not extensively studied for its biological activity, its derivatives, particularly the carboxamides, represent a promising class of compounds with significant antimicrobial and anticancer potential. The 3-aminopyrazine scaffold serves as a valuable starting point for the development of novel therapeutics. Further research into the direct biological effects of 3-Aminopyrazin-2-ol and its tautomers may yet reveal additional therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the rich medicinal chemistry of this heterocyclic system.

References

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

3-Aminopyrazin-2-ol mechanism of action in cellular processes

An In-depth Technical Guide on the Cellular Mechanisms of 3-Aminopyrazine-2-ol Derivatives

Introduction

The 3-aminopyrazine-2-ol scaffold and its derivatives, particularly 3-aminopyrazine-2-carboxamides, represent a versatile class of compounds with a broad spectrum of biological activities. These molecules have garnered significant interest in drug discovery and development due to their potential as antimicrobial, antifungal, and anticancer agents[1][2]. Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes in microorganisms to the modulation of key signaling pathways in cancer cells. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of action attributed to derivatives of the 3-aminopyrazine core, with a focus on their effects on cellular processes, supported by quantitative data, experimental protocols, and visual representations of the underlying pathways.

Core Mechanisms of Action in Cellular Processes

The biological effects of 3-aminopyrazine derivatives are primarily mediated through the inhibition of specific enzymes and protein kinases, as well as the induction of apoptosis. The core pyrazine structure serves as a crucial pharmacophore that can be chemically modified to achieve selectivity and potency against various biological targets[3].

Enzyme Inhibition

A significant mechanism of action for certain 3-acylaminopyrazine-2-carboxamide derivatives is the inhibition of mycobacterial prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis and cell survival[4]. These compounds act as ATP-competitive inhibitors, binding to the ATP site of the enzyme and mimicking the interactions of the adenine core of ATP[4]. The carboxamide moiety at the C-2 position of the pyrazine ring plays a pivotal role in this interaction, forming a crucial hydrogen bond with the backbone of Ala154 in the enzyme's active site[4].

-

Signaling Pathway Visualization:

References

- 1. mdpi.com [mdpi.com]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of 3-Aminopyrazin-2-ol: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminopyrazin-2-ol, also known as 3-Aminopyrazin-2(1H)-one, is a heterocyclic compound of significant interest in pharmaceutical research. Its utility as a building block for various bioactive molecules necessitates a thorough understanding of its solubility in different solvent systems and its stability under various environmental conditions. This guide details standardized experimental procedures for generating this critical data, enabling researchers to optimize reaction conditions, develop suitable formulations, and ensure the compound's integrity throughout its lifecycle.

Solubility Profile

Currently, specific quantitative solubility data for 3-Aminopyrazin-2-ol in various solvents is not extensively documented. However, based on the general characteristics of related pyrazine derivatives, a qualitative assessment can be inferred. Pyrazine and its substituted analogs typically exhibit moderate solubility in polar solvents due to the presence of nitrogen atoms capable of hydrogen bonding.[1][2] For instance, 2-Aminopyrazine is described as soluble in water.[3] A related compound, 3-Aminopyrazine-2-carboxylic acid, is sparingly soluble in DMSO and slightly soluble in methanol.[4]

To establish a quantitative solubility profile for 3-Aminopyrazin-2-ol, the following experimental protocol is recommended.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Objective: To determine the saturation concentration of 3-Aminopyrazin-2-ol in various solvents at a controlled temperature.

Materials:

-

3-Aminopyrazin-2-ol (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), buffered aqueous solutions at various pH values)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid 3-Aminopyrazin-2-ol to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot using a syringe filter.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of 3-Aminopyrazin-2-ol in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Data Presentation: The obtained solubility data should be summarized in a table for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for 3-Aminopyrazin-2-ol

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) |

| Water | 25 | 7.0 | Data to be determined |

| Ethanol | 25 | N/A | Data to be determined |

| Methanol | 25 | N/A | Data to be determined |

| Acetonitrile | 25 | N/A | Data to be determined |

| DMSO | 25 | N/A | Data to be determined |

| PBS (pH 7.4) | 37 | 7.4 | Data to be determined |

| 0.1 M HCl (pH 1) | 37 | 1.0 | Data to be determined |

Workflow for Solubility Determination

Workflow for determining the equilibrium solubility of 3-Aminopyrazin-2-ol.

Stability Profile

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound under various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.

Objective: To evaluate the stability of 3-Aminopyrazin-2-ol under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

3-Aminopyrazin-2-ol

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/MS system for analysis

Procedure:

-

Sample Preparation: Prepare solutions of 3-Aminopyrazin-2-ol in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with HCl and heat (e.g., at 60°C) for a specified period.

-

Base Hydrolysis: Treat the sample solution with NaOH and heat (e.g., at 60°C) for a specified period.

-

Oxidation: Treat the sample solution with H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 80°C).

-

Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products. Use mass spectrometry (MS) to identify the structure of any significant degradants.

Data Presentation: The results should be presented in a table summarizing the percentage of degradation and the major degradation products formed under each stress condition.

Table 2: Hypothetical Forced Degradation Results for 3-Aminopyrazin-2-ol

| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products |

| 0.1 M HCl | 24 | 60 | Data to be determined | To be identified |

| 0.1 M NaOH | 24 | 60 | Data to be determined | To be identified |

| 3% H₂O₂ | 24 | RT | Data to be determined | To be identified |

| Heat (Solid) | 48 | 80 | Data to be determined | To be identified |

| Heat (Solution) | 48 | 80 | Data to be determined | To be identified |

| Light (ICH Q1B) | - | - | Data to be determined | To be identified |

Logical Flow of a Forced Degradation Study

Logical workflow for conducting forced degradation studies on 3-Aminopyrazin-2-ol.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of 3-Aminopyrazin-2-ol is limited, this guide provides the necessary framework for researchers to generate this crucial information. By following the detailed experimental protocols for equilibrium solubility determination and forced degradation studies, scientists and drug development professionals can build a comprehensive physicochemical profile of this important synthetic intermediate. This will, in turn, facilitate its effective use in research and development, leading to more robust and reliable outcomes.

References

Tautomerism of 3-Aminopyrazin-2(1H)-one

An In-depth Technical Guide on the

Disclaimer: Direct experimental and computational studies on the tautomerism of 3-Aminopyrazin-2(1H)-one are limited in publicly available literature. This guide is therefore based on established principles of tautomerism and data from structurally analogous heterocyclic systems, such as aminopyridinones, aminopyrazoles, and aminotriazinones, to provide a robust framework for research and analysis.

Introduction

3-Aminopyrazin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs. A critical aspect of its chemical nature is the existence of multiple tautomeric forms. Tautomers are constitutional isomers that readily interconvert, and this dynamic equilibrium can significantly influence the molecule's physicochemical properties, including its stability, solubility, reactivity, and biological activity. Understanding the tautomeric preferences of 3-Aminopyrazin-2(1H)-one is therefore crucial for its application in drug design and development.

This technical guide provides a comprehensive overview of the potential tautomeric forms of 3-Aminopyrazin-2(1H)-one, summarizes quantitative data from analogous systems, details relevant experimental protocols for studying its tautomerism, and presents logical workflows for its investigation.

Potential Tautomeric Forms of 3-Aminopyrazin-2(1H)-one

Based on the well-documented tautomerism of similar heterocyclic compounds, 3-Aminopyrazin-2(1H)-one is expected to exist in a dynamic equilibrium between at least three tautomeric forms: the amino-oxo, imino-oxo, and amino-hydroxy forms.

Caption: Postulated tautomeric equilibrium of 3-Aminopyrazin-2(1H)-one.

Quantitative Data from Analogous Systems

| Tautomer of 3-amino-1,2,4-triazin-5(2H)-one | Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Reference |

| Amino-oxo (most stable) | B3LYP/6-311++G | 0.00 | 4.35 | [1] |

| Imino-oxo | B3LYP/6-311++G | +5.21 | 1.83 | [1] |

| Amino-hydroxy | B3LYP/6-311++G** | +10.15 | 4.88 | [1] |

Note: The stability and dipole moments are highly dependent on the solvent environment due to differences in polarity and hydrogen bonding capacity.

Experimental Protocols

General Synthesis of 3-Aminopyrazin-2(1H)-one Derivatives

The synthesis of 3-aminopyrazin-2(1H)-one derivatives can be adapted from established procedures for related compounds.[2][3][4] A general approach involves the cyclization of α-amino acid amides with α,β-dicarbonyl compounds, or the chemical modification of pre-formed pyrazinone rings.

Example Protocol: Synthesis of N-substituted 3-aminopyrazine-2-carboxamides [2]

-

Starting Material: 3-aminopyrazine-2-carboxylic acid.

-

Esterification: Convert the carboxylic acid to its methyl ester by reacting with methanol in the presence of an acid catalyst (e.g., thionyl chloride) at reflux.

-

Amidation: React the methyl ester with the desired amine (R-NH2) in a suitable solvent such as methanol or ethanol at room temperature or with gentle heating to yield the corresponding N-substituted 3-aminopyrazine-2-carboxamide.

-

Purification: The product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Spectroscopic Investigation of Tautomerism

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[5][6][7]

-

Sample Preparation: Dissolve the compound in various deuterated solvents with different polarities (e.g., CDCl3, DMSO-d6, CD3OD) to assess the solvent effect on the tautomeric equilibrium.

-

1H NMR: Acquire 1H NMR spectra. The chemical shifts of protons attached to nitrogen and oxygen atoms, as well as protons on the heterocyclic ring, are sensitive to the tautomeric form. The presence of multiple sets of signals may indicate a slow exchange between tautomers on the NMR timescale.

-

13C NMR: Acquire 13C NMR spectra. The chemical shifts of carbonyl carbons (in lactam forms) versus carbons bearing a hydroxyl group (in lactim forms) are distinct and can be used to identify the predominant tautomer.

-

15N NMR: If isotopically labeled material is available or if the natural abundance signal is sufficient, 15N NMR can provide direct information about the hybridization and chemical environment of the nitrogen atoms.

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures. Changes in the spectra, such as the coalescence of signals at higher temperatures, can provide information about the kinetics of the tautomeric interconversion.

4.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima.[8][9]

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis: Deconvolution of overlapping absorption bands can help to identify the contributions of individual tautomers. Changes in the absorption spectra with solvent polarity or pH can indicate a shift in the tautomeric equilibrium.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the different tautomeric forms.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or in solution.

-

Spectral Acquisition: Record the IR spectrum.

-

Analysis: Look for characteristic vibrational bands. For example, the presence of a strong C=O stretching band is indicative of a lactam (oxo) form, while the presence of an O-H stretching band and the absence of a strong C=O band would suggest a lactim (hydroxy) form.

Experimental and Computational Workflow

The investigation of the tautomerism of 3-Aminopyrazin-2(1H)-one can be approached through a combined experimental and computational workflow.

References

- 1. The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

In Silico Modeling of 3-Aminopyrazin-2-ol Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the receptor binding of 3-Aminopyrazin-2-ol and its derivatives. Given the limited direct experimental data on 3-Aminopyrazin-2-ol, this document outlines a general yet detailed workflow that can be adapted for the investigation of its potential protein targets. The guide focuses on the core computational techniques of molecular docking and molecular dynamics simulations, providing theoretical background, detailed experimental protocols, and data interpretation strategies. The content is structured to be accessible to both experienced computational chemists and bench scientists seeking to integrate in silico methods into their research. Recent studies have highlighted the potential of 3-aminopyrazine derivatives as inhibitors for targets such as prolyl-tRNA synthetase and Fibroblast Growth Factor Receptor (FGFR) kinases, making this scaffold an interesting subject for further computational exploration.[1][2][3]

Introduction to In Silico Receptor Binding Analysis

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets.[4][5] These computational approaches can elucidate binding modes, predict binding affinities, and guide the rational design of more potent and selective compounds.[6][7] The primary methods employed in this field are structure-based drug design (SBDD), which relies on the 3D structure of the target protein, and ligand-based drug design (LBDD), which uses the properties of known active molecules.[8] This guide will focus on SBDD techniques, specifically molecular docking and molecular dynamics (MD) simulations, to model the binding of 3-Aminopyrazin-2-ol to a putative receptor.

The 3-aminopyrazine scaffold is a key component in a variety of biologically active compounds.[9][10] For instance, derivatives of 3-aminopyrazine-2-carboxamide have been investigated as potential inhibitors of mycobacterial prolyl-tRNA synthetase and FGFR kinases, highlighting the therapeutic potential of this chemical class.[1][2][3] While direct receptor binding data for 3-Aminopyrazin-2-ol is scarce, the methodologies outlined herein provide a robust framework for its computational investigation against these or other potential targets.

General Workflow for In Silico Receptor Binding Analysis

The in silico analysis of a small molecule's interaction with a protein target typically follows a structured workflow, beginning with data preparation and culminating in detailed analysis of the simulated interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computer-Aided Drug Design Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Historical literature review of 3-aminopyrazine derivatives

An In-depth Technical Guide to the Historical Literature of 3-Aminopyrazine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are found in nature and are components of numerous synthetic drugs, demonstrating a wide range of biological activities.[1] Among these, derivatives of 3-aminopyrazine hold a significant place, forming the core structure of drugs used to treat tuberculosis, cancer, and viral infections. The presence of the amine or amide group is a common feature in many biologically active pyrazine compounds. This review provides a historical and technical overview of the synthesis, evolution, and application of 3-aminopyrazine derivatives, with a focus on their development as therapeutic agents.

Evolution of Synthetic Methodologies

The synthesis of 3-aminopyrazine derivatives has evolved significantly from early foundational methods to sophisticated, multi-step procedures incorporating modern catalytic reactions. The primary starting material for many of these syntheses is 3-aminopyrazine-2-carboxylic acid.[2]

Amide Bond Formation at the C-2 Position

The most common modification involves the carboxyl group at the C-2 position, typically through amide bond formation. Historically and currently, two main strategies are employed to synthesize N-substituted 3-aminopyrazine-2-carboxamides.

-

Procedure A: Esterification followed by Aminolysis: An early and straightforward method involves a two-step process. First, the starting 3-aminopyrazine-2-carboxylic acid undergoes a Fischer esterification, typically with methanol and sulfuric acid, to produce methyl 3-aminopyrazine-2-carboxylate.[2] This stable intermediate can then be reacted with a desired amine (e.g., a substituted benzylamine) via aminolysis, often facilitated by microwave irradiation, to yield the final amide.[2]

-

Procedure B: Direct Amidation using a Coupling Agent: A more direct and often higher-yielding approach involves the activation of the carboxylic acid with a coupling agent.[2] 1,1'-Carbonyldiimidazole (CDI) is frequently used, reacting with the acid in a solvent like DMSO to form a highly reactive acyl-imidazole intermediate.[2] This intermediate is not isolated and reacts immediately with the chosen amine, often under microwave conditions, to form the desired amide.[2] Other standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P (propyl phosphonic anhydride) have also been successfully employed.[3][4]

Acylation of the 3-Amino Group

To explore structure-activity relationships further, modifications to the 3-amino group have been pursued. Direct acylation of 3-aminopyrazine-2-carboxamide is challenging due to the low nucleophilicity of the amino group.[5] A more successful strategy involves first acylating the more reactive methyl 3-aminopyrazine-2-carboxylate intermediate with various benzoyl chlorides or alkanoyl chlorides.[5] The resulting acylated ester can then undergo simple ammonolysis, for instance with ammonia in ethanol, to produce the final 3-acylaminopyrazine-2-carboxamide derivatives in high yields.[5]

C-C Bond Formation via Cross-Coupling

The introduction of aryl and other carbon-based substituents directly onto the pyrazine ring represents a more modern approach to creating diverse derivatives. The Suzuki-Miyaura cross-coupling reaction has been effectively used to synthesize potent enzyme inhibitors.[3] This strategy often involves starting with a halogenated pyrazine core, such as a bromo-substituted 3-aminopyrazine derivative. This precursor is then reacted with various aryl-boronic acids or boronate esters in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form a C-C bond, attaching a new aryl moiety to the pyrazine scaffold.[3] This method allows for the systematic exploration of different substituents at specific positions on the ring, which is crucial for optimizing interactions with biological targets.[3]

Therapeutic Applications and Biological Activity

3-Aminopyrazine derivatives have been investigated for a wide array of therapeutic applications, most notably as antimicrobial agents and kinase inhibitors for cancer therapy.

Antimicrobial Agents

The discovery of Pyrazinamide, a first-line antitubercular agent, spurred extensive research into pyrazine derivatives as antimicrobial compounds.[2] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane potential in mycobacteria.[2]

Recent studies have focused on N-substituted 3-aminopyrazine-2-carboxamides.[2][6] These compounds have been evaluated for activity against Mycobacterium tuberculosis (Mtb), other mycobacterial strains, and various bacteria and fungi.[2][6] Structure-activity relationship studies have shown that lipophilicity plays a key role, with activity among alkyl derivatives increasing with the length of the carbon side chain.[2][6]

Table 1: Antimycobacterial Activity of N-substituted 3-aminopyrazine-2-carboxamides

| Compound | R' Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|

| 10 | Hexyl | 50 |

| 12 | Octyl | 25 |

| 16 | 4-Chlorophenyl | 25 |

| 17 | 2,4-Dimethoxyphenyl | 12.5 |

| 20 | 4-(Trifluoromethyl)phenyl | 25 |

Data sourced from Bouz et al., 2019.[2]

Another class of derivatives, 3-acylaminopyrazine-2-carboxamides, were designed as adenosine mimics to inhibit mycobacterial prolyl-tRNA synthetase (ProRS).[5] These compounds showed high activity against mycobacteria, including multidrug-resistant strains, with minimal activity against other bacteria or fungi.[5] The most active compounds featured a 4'-substituted benzoyl group on the C-3 amino moiety.[5]

Table 2: Antimycobacterial Activity of 3-acylaminopyrazine-2-carboxamides

| Compound | R Substituent on Benzoyl Ring | MIC (µg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|

| 4 | 4-Me | 3.9 |

| 12 | 4-F | 7.8 |

| 15 | 4-Cl | 1.95 |

| 18 | 4-Br | 1.95 |

Data sourced from Juhás et al., 2020.[5]

FGFR Kinase Inhibitors

Fibroblast growth factor receptors (FGFRs) are crucial targets in cancer therapy, as their alteration is associated with various malignancies.[3] By employing a scaffold hopping strategy from known pyrimidine-based inhibitors, novel 3-amino-pyrazine-2-carboxamide derivatives were designed as potent FGFR inhibitors.[3] An intramolecular hydrogen bond between the 3-amino group and the carboxamide oxygen helps to lock the conformation, providing a sturdy binding mode within the kinase domain.[3]

These efforts led to the identification of compound 18i , a pan-FGFR inhibitor with excellent in vitro activity.[3] This compound effectively blocked the phosphorylation of FGFR and its downstream signaling pathways, including MAPK and AKT, and exhibited potent antiproliferative activity against multiple cancer cell lines with FGFR abnormalities.[3]

Table 3: Inhibitory Activity of Compound 18i against FGFR Kinases

| Kinase | IC₅₀ (nM) |

|---|---|

| FGFR1 | 180 |

| FGFR2 | 150 |

| FGFR3 | 210 |

| FGFR4 | 120 |

Data sourced from Li et al., 2024.[3]

Table 4: Antiproliferative Activity of Compound 18i against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| NCI-H520 | Lung Cancer | 26.69 |

| SNU-16 | Gastric Cancer | 1.88 |

| KMS-11 | Myeloma | 3.02 |

| SW-780 | Bladder Cancer | 2.34 |

Data sourced from Li et al., 2024.[3]

Detailed Experimental Protocols

General Procedure for Synthesis of N-substituted 3-aminopyrazine-2-carboxamides (Procedure B)[3]

-

To a microwave reaction tube, add 3-aminopyrazine-2-carboxylic acid (1.0 equiv, e.g., 200 mg, 1.44 mmol).

-

Add 1,1'-carbonyldiimidazole (CDI) (1.3 equiv) in anhydrous dimethyl sulfoxide (DMSO) (2 mL).

-

Allow the reaction mixture to stand for 5-10 minutes at room temperature until CO₂ evolution ceases.

-

Add the corresponding amine (benzylamine, alkylamine, or aniline) (1.5 equiv).

-

Seal the tube and heat the mixture in a microwave reactor at 120 °C for 30 minutes (100 W).

-

After cooling, pour the reaction mixture into cold water.

-

Collect the resulting precipitate by filtration, wash with water, and purify by crystallization or column chromatography.

General Procedure for Acylation of Methyl 3-aminopyrazine-2-carboxylate followed by Ammonolysis[6]

-

Acylation: Disperse methyl 3-aminopyrazine-2-carboxylate (1.0 equiv) in an appropriate solvent (e.g., anhydrous pyridine or dichloromethane with triethylamine).

-

Add the desired acyl chloride (e.g., 4-chlorobenzoyl chloride) (1.1 equiv) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure and purify the crude ester intermediate by column chromatography.

-

Ammonolysis: Dissolve the purified ester in a 2 M solution of ammonia in ethanol.

-

Stir the mixture at room temperature for 24 hours, during which the product typically precipitates.

-

Evaporate the solvent and excess ammonia under reduced pressure to yield the final 3-acylaminopyrazine-2-carboxamide.

General Procedure for Suzuki-Miyaura Cross-Coupling[4]

-

To a reaction vessel, add the bromo-substituted pyrazine intermediate (1.0 equiv), the aryl-boronic acid or boronate ester (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1).

-

Add the palladium catalyst, Pd(dppf)Cl₂–CH₂Cl₂ (0.1 equiv).

-

Heat the reaction mixture at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-9 hours.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. mdpi.com [mdpi.com]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 3-Aminopyrazin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Aminopyrazin-2-ol. Given the absence of direct experimental structural data for this molecule, this guide outlines a standard computational workflow that a researcher would employ to predict its properties ab initio. The methodologies described are based on established computational practices for analogous heterocyclic systems.

The Critical Role of Tautomerism

A primary consideration in the computational study of 3-Aminopyrazin-2-ol is the phenomenon of tautomerism. The molecule can exist in several isomeric forms that differ in the position of a proton and a double bond. These include keto-enol and imine-enamine tautomers. Identifying the most stable tautomer is crucial, as it represents the ground state of the molecule and is the basis for all subsequent property calculations.

The principal tautomeric forms of 3-Aminopyrazin-2-ol are:

-

Enol-Imine Form (A): 3-Aminopyrazin-2-ol

-

Keto-Enamine Form (B): 3-Amino-1H-pyrazin-2-one

-

Keto-Imine Form (C): 3-Imino-3,4-dihydropyrazin-2-ol

Quantum chemical calculations are essential for determining the relative energies of these tautomers and thus predicting their equilibrium populations.

Experimental Protocols: A Computational Approach

In the absence of an experimental crystal structure, the following protocol outlines the standard procedure for a comprehensive quantum chemical analysis of 3-Aminopyrazin-2-ol.

Software and Hardware

-

Software: Gaussian 16, ORCA, or any comparable quantum chemistry software package.

-

Visualization: GaussView, Avogadro, or Chemcraft for building initial structures and visualizing results.

-

Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations, especially for frequency and excited-state computations.

Step-by-Step Computational Workflow

-

Initial Structure Generation:

-

The 3D coordinates for each tautomer (A, B, and C) are built using a molecular editor like Avogadro or GaussView.

-

A preliminary geometry optimization is performed using a low-level method, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.

-

-

Geometry Optimization and Tautomer Stability:

-

The geometry of each tautomer is optimized using Density Functional Theory (DFT). A widely used and reliable functional for such systems is B3LYP.

-

A Pople-style basis set with diffuse and polarization functions, such as 6-311++G(d,p), is employed to accurately describe the electronic structure, particularly for the heteroatoms and potential hydrogen bonds.

-

The calculations should be performed in the gas phase and, for relevance to biological systems, in a solvent continuum model (e.g., Polarizable Continuum Model - PCM, with water as the solvent).

-

The total electronic energies of the optimized structures are compared to determine the most stable tautomer.

-

-

Vibrational Frequency Analysis:

-

For the most stable tautomer, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data if it becomes available.

-

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge distribution, hybridization, and intramolecular interactions such as hyperconjugation and hydrogen bonding.

-

-

Spectroscopic Properties Simulation:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level are used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts, which are valuable for structural elucidation.

-

Data Presentation: Illustrative Quantitative Results

The following tables summarize the type of quantitative data that would be generated from the computational workflow described above. Note: The numerical values are illustrative examples and do not represent actual calculated data for 3-Aminopyrazin-2-ol.

Table 1: Relative Energies of 3-Aminopyrazin-2-ol Tautomers

| Tautomer | Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |

| A | Enol-Imine | 5.8 | 3.2 |

| B | Keto-Enamine | 0.0 (most stable) | 0.0 (most stable) |

| C | Keto-Imine | 12.3 | 9.7 |

Table 2: Optimized Geometric Parameters for the Most Stable Tautomer (Keto-Enamine Form)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2=O8 | 1.23 |

| N1-C2 | 1.38 | |

| C3-N7 | 1.35 | |

| N1-H | 1.01 | |

| Bond Angle | N1-C2-C3 | 118.5 |

| C2-C3-N4 | 121.0 | |

| Dihedral Angle | H-N7-C3-C2 | 180.0 |

Table 3: Key Electronic and Spectroscopic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 Debye |

| Major IR Frequency (C=O stretch) | 1680 cm⁻¹ |

| First Electronic Transition (λ_max) | 285 nm |

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in the quantum chemical analysis of 3-Aminopyrazin-2-ol.

Caption: Computational workflow for 3-Aminopyrazin-2-ol.

Caption: Logical relationship in tautomer stability analysis.

Conclusion

This guide provides a robust framework for the quantum chemical investigation of 3-Aminopyrazin-2-ol. By systematically evaluating tautomeric stability and subsequently calculating a range of molecular properties, researchers can gain deep insights into the molecule's behavior. The described DFT-based protocol allows for the reliable prediction of geometric, electronic, and spectroscopic data, which is invaluable for understanding its chemical reactivity and potential applications in drug design and materials science. The illustrative data and workflows serve as a practical starting point for any computational study of this, and related, heterocyclic systems.

Methodological & Application

Synthetic Pathways to 3-Aminopyrazin-2-ol: A Detailed Guide for Researchers

For Immediate Release

This application note provides detailed synthetic routes for the preparation of 3-Aminopyrazin-2-ol, a valuable building block in medicinal chemistry and drug development. The following protocols and data are intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. This document outlines potential multi-step pathways, including the preparation of key intermediates and requisite reaction conditions.

Introduction

3-Aminopyrazin-2-ol is a heterocyclic compound of significant interest due to its structural motifs, which are present in numerous biologically active molecules. Its unique arrangement of amino and hydroxyl groups on the pyrazine core makes it a versatile scaffold for the synthesis of novel therapeutic agents. This document details plausible synthetic strategies starting from commercially available pyrazine derivatives.

Proposed Synthetic Routes

Two primary retrosynthetic approaches have been conceptualized based on available literature for analogous pyrazine derivatives. The first pathway initiates with the selective amination of a dihalopyrazine, followed by hydrolysis. The second route involves the construction of the pyrazine ring with the desired functionalities incorporated from acyclic precursors.

Pathway 1: Synthesis from 2,3-Dichloropyrazine

This pathway commences with the commercially available 2,3-dichloropyrazine and proceeds through a two-step sequence of selective amination and subsequent hydrolysis.

Experimental Protocols

Step 1: Synthesis of 3-Amino-2-chloropyrazine

A selective nucleophilic aromatic substitution (SNAr) is employed to introduce an amino group at the C3 position of 2,3-dichloropyrazine.

-

Reaction: 2,3-Dichloropyrazine is reacted with a protected amine source, followed by deprotection, or directly with ammonia under controlled conditions to favor mono-substitution. The C3 position is generally more activated towards nucleophilic attack than the C2 position in 2,3-disubstituted pyrazines.

-

Reagents and Conditions:

-

2,3-Dichloropyrazine (1.0 eq)

-

Ammonia (excess, as a solution in a suitable solvent like 1,4-dioxane or as anhydrous ammonia gas)

-

Solvent: 1,4-Dioxane or N,N-Dimethylformamide (DMF)

-

Temperature: 100-150 °C (in a sealed vessel)

-

Reaction Time: 12-24 hours

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, filter and wash with a cold, non-polar solvent (e.g., diethyl ether).

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate 3-amino-2-chloropyrazine.

-

Step 2: Synthesis of 3-Aminopyrazin-2-ol from 3-Amino-2-chloropyrazine

The chloro group of 3-amino-2-chloropyrazine is hydrolyzed to a hydroxyl group to yield the target compound.

-

Reaction: The hydrolysis is typically achieved under basic conditions.

-

Reagents and Conditions:

-

3-Amino-2-chloropyrazine (1.0 eq)

-

Sodium hydroxide (2.0-3.0 eq)

-

Solvent: Water or a mixture of water and a co-solvent like ethanol or dioxane.

-

Temperature: Reflux (typically 100-110 °C)

-

Reaction Time: 4-8 hours

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of ~7.

-

The product may precipitate upon neutralization. If so, filter the solid, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Aminopyrazin-2-ol.

-

Quantitative Data Summary for Pathway 1

| Step | Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Amino-2-chloropyrazine | 2,3-Dichloropyrazine | Ammonia | 1,4-Dioxane | 120 | 18 | 40-60 (Estimated) |

| 2 | 3-Aminopyrazin-2-ol | 3-Amino-2-chloropyrazine | Sodium Hydroxide | Water/Ethanol | 100 | 6 | 70-85 (Estimated) |

Note: Yields are estimated based on similar reactions reported in the literature and may require optimization.

Pathway 2: Ring Synthesis from Acyclic Precursors

This approach involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound to construct the pyrazine ring, a method analogous to the synthesis of 3-hydroxypyrazine-2-carboxamide.

Experimental Protocols

Step 1: Synthesis of 3-Aminopyrazin-2-ol

-

Reaction: Condensation of an appropriate α-amino amide derivative with glyoxal.

-

Reagents and Conditions:

-

Diaminomalonamide (or a suitable precursor) (1.0 eq)

-

Glyoxal (1.0 eq, typically as a 40% aqueous solution)

-

Base: Sodium hydroxide or sodium bicarbonate

-

Solvent: Water or a mixture of water and an alcohol

-

Temperature: Initially low (0-5 °C) for the addition, then warming to room temperature or gentle heating.

-

Reaction Time: Several hours to overnight.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and then with a small amount of a cold organic solvent (e.g., ethanol).

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization.

-

Quantitative Data Summary for Pathway 2

| Step | Product | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Aminopyrazin-2-ol | Diaminomalonamide, Glyoxal | Sodium Hydroxide | Water | 0 to RT | 12 | 50-70 (Estimated) |

Note: This pathway is more speculative and would require significant experimental validation and optimization.

Visualizing the Synthetic Pathways

Diagram 1: Synthetic Route from 2,3-Dichloropyrazine

Caption: Pathway 1: From 2,3-Dichloropyrazine.

Diagram 2: Synthetic Route via Ring Formation

Caption: Pathway 2: Ring Synthesis.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

2,3-Dichloropyrazine and other halogenated compounds are irritants and should be handled with care.

-

Reactions at elevated temperatures and pressures in sealed vessels require appropriate safety precautions and equipment.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of 3-Aminopyrazin-2-ol can be approached through multiple synthetic strategies. The pathway commencing from 2,3-dichloropyrazine appears to be the more established and predictable route, relying on well-known nucleophilic substitution and hydrolysis reactions. The ring synthesis approach offers a more convergent strategy but may require more extensive optimization of reaction conditions. The protocols and data presented herein provide a solid foundation for researchers to develop and refine the synthesis of this important heterocyclic building block. Further experimental work is recommended to optimize yields and purification procedures for each proposed step.

Application Notes and Protocols: 3-Aminopyrazin-2-ol and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 3-aminopyrazine scaffold, with a focus on derivatives of 3-aminopyrazin-2-ol, particularly the closely related and well-studied 3-aminopyrazine-2-carboxamides. The 3-aminopyrazine core is a versatile scaffold that has been successfully employed in the development of various therapeutic agents.

Introduction

The 3-aminopyrazine moiety is a key pharmacophore in medicinal chemistry, recognized for its role in the development of a wide range of biologically active compounds. Its derivatives have shown significant potential in various therapeutic areas, including as antimicrobial, anticancer, and kinase-inhibiting agents. This document details the applications of this scaffold, providing quantitative data, experimental protocols, and visual representations of relevant pathways and workflows to aid researchers in their drug discovery and development efforts. While 3-Aminopyrazin-2-ol itself is a key starting material, many of the most significant applications have been realized through its derivatization, particularly at the 2-position, often as a carboxamide.

Key Applications

The 3-aminopyrazine scaffold has been extensively explored for several key therapeutic applications:

-

Antimicrobial Agents: Derivatives of 3-aminopyrazine-2-carboxamide have demonstrated potent activity against various microbial strains, including Mycobacterium tuberculosis. These compounds are being investigated as next-generation antibiotics.

-

Anticancer Agents: The 3-aminopyrazine core is a foundational structure for the design of novel anticancer drugs. These compounds often function as inhibitors of key enzymes in cancer cell proliferation and survival, such as various kinases.

-

Kinase Inhibitors: The aminopyrazine ring system has proven to be an effective scaffold for the development of potent and selective kinase inhibitors. These inhibitors target a range of kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

Data Presentation

Antimicrobial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

The following table summarizes the in vitro antimicrobial activity of a series of N-substituted 3-aminopyrazine-2-carboxamides.

| Compound ID | Substituent (R) | MIC (µg/mL) vs. M. tuberculosis H37Rv[1][2] |

| 17 | 2,4-dimethoxyphenyl | 12.5[1][2] |

| 20 | 4-trifluoromethylphenyl | 31.25 |

| 10 | hexyl | 500 |

| 11 | heptyl | 250 |

| 12 | octyl | 62.5 |

Kinase Inhibitory Activity of 3-Aminopyrazine Derivatives

The table below presents the inhibitory activity of 3-amino-pyrazine-2-carboxamide derivatives against Fibroblast Growth Factor Receptors (FGFRs).

| Compound ID | Substituent | FGFR2 IC50 (nM)[3] | FGFR3 IC50 (nM)[3] |

| 18d | (morpholin-4-yl)-methylene | 600[3] | 480[3] |

| 18g | pyrrole-1-methylene | 380 | - |

Experimental Protocols

General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol describes a general method for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid.

Procedure:

-

To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO, add 1,1'-carbonyldiimidazole (CDI) (1.3 eq).

-

Stir the reaction mixture at room temperature for 30 minutes, or until the evolution of CO2 gas ceases.

-

Add the desired amine (1.5 eq) to the reaction mixture.

-

Heat the reaction in a microwave reactor at 120 °C for 30 minutes.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

-

Collect the precipitated product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 3-aminopyrazine-2-carboxamide.

In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay.

Procedure:

-

Prepare a serial dilution of the test compounds in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37 °C for 7 days.

-

After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

-

Determine the MIC as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink.

FGFR Kinase Inhibition Assay

This protocol describes a method for evaluating the in vitro inhibitory activity of compounds against FGFR kinases.

Procedure:

-

Prepare a reaction mixture containing the FGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction and incubate at 30 °C for a specified time.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence-based assay).

-